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Compound of Interest

Compound Name: (+)-Dimethyl L-tartrate

Cat. No.: B147398 Get Quote

(+)-Dimethyl L-tartrate (DMLT), a readily available and inexpensive derivative of L-(+)-tartaric

acid, stands as a cornerstone of the "chiral pool"—a collection of enantiopure natural

compounds used as starting materials in organic synthesis.[1][2] Its C2-symmetric backbone

and stereodefined hydroxyl groups make it an exceptionally versatile precursor for a wide

range of applications in asymmetric synthesis. For researchers in synthetic organic and

medicinal chemistry, DMLT serves not only as a foundational block for building complex

molecules but also as a highly effective scaffold for developing chiral ligands and catalysts.

This guide provides a comparative overview of the primary roles of (+)-Dimethyl L-tartrate in

asymmetric synthesis: as a precursor to powerful chiral ligands for catalysis and as a direct

chiral building block for the total synthesis of bioactive molecules.

The Versatile Roles of (+)-Dimethyl L-tartrate in
Asymmetric Synthesis
DMLT's utility can be broadly categorized into two main strategies, each leveraging its inherent

chirality to control the stereochemical outcome of a reaction. These strategies are fundamental

to the efficient construction of enantiomerically pure target molecules.
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Figure 1. Key Synthetic Strategies Employing (+)-Dimethyl L-tartrate
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Caption: Figure 1. Key Synthetic Strategies Employing (+)-Dimethyl L-tartrate.

DMLT as a Precursor for Chiral Ligands in
Asymmetric Catalysis
Perhaps the most impactful application of DMLT is its use in creating chiral ligands that, when

complexed with a metal, form highly effective and selective catalysts. The tartrate scaffold

provides a rigid and well-defined chiral environment that influences the trajectory of incoming

substrates.

The Sharpless-Katsuki Asymmetric Epoxidation
A landmark achievement in asymmetric catalysis, the Sharpless-Katsuki epoxidation provides a

reliable method for converting primary and secondary allylic alcohols into 2,3-epoxyalcohols

with exceptional enantioselectivity.[3] The catalyst is formed in situ from titanium(IV)

isopropoxide and a dialkyl tartrate, typically (+)-diethyl L-tartrate (DET) or (+)-diisopropyl L-

tartrate (DIPT).[4] Notably, (+)-dimethyl L-tartrate has been shown to be as effective, yielding
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enantiomeric excess (ee) values greater than 95%.[5] The reaction is prized for its

predictability, broad substrate scope, and the synthetic utility of its chiral products.[3][6][7]

The following table summarizes the performance of the Sharpless-Katsuki epoxidation across a

range of allylic alcohol substrates, demonstrating the consistently high yields and

enantioselectivities achieved.

Allylic
Alcohol
Substrate

Catalyst
System

Temp (°C) Time (h) Yield (%) ee (%)
Referenc
e

(E)-2-

Hexen-1-ol

5%

Ti(OiPr)₄,

6% (+)-

DIPT

0 2 65 90 [4]

Geraniol

5%

Ti(OiPr)₄,

7% (+)-

DIPT

-20 3 89 >98 [4]

Cinnamyl

alcohol

4.7%

Ti(OiPr)₄,

5.9% (+)-

DET

-12 11 88 95 [4]

(Z)-3-

Nonen-1-ol

10%

Ti(OiPr)₄,

14% (+)-

DET

-10 29 74 86 [4]

3-Methyl-2-

buten-1-ol

100%

Ti(OiPr)₄,

142% (+)-

DET

-20 14 80 80 [4]

2-

Cyclohexe

n-1-ol

5%

Ti(OiPr)₄,

7.5% (+)-

DIPT

-35 2 79 >98 [4]
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The general workflow for a catalytic asymmetric epoxidation involves careful preparation of the

catalyst followed by the slow addition of the oxidant at low temperatures to ensure maximum

selectivity.
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Figure 2. General Workflow for Sharpless Asymmetric Epoxidation
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Caption: Figure 2. General Workflow for Sharpless Asymmetric Epoxidation.
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Representative Protocol: Asymmetric Epoxidation of Geraniol[5]

A flame-dried, 200-mL flask equipped with a magnetic stirrer is charged with 50 mL of dry

dichloromethane and cooled to -20°C.

Titanium(IV) isopropoxide (2.94 mL, 10 mmol) is added via syringe, followed by (+)-diethyl L-

tartrate (2.06 g, 10 mmol). The mixture is stirred for 5 minutes.

Geraniol (1.54 g, 10 mmol) is added, and the solution is stirred for another 5 minutes.

A solution of tert-butyl hydroperoxide (TBHP) in dichloromethane (e.g., 20 mL of a 2M

solution, 40 mmol) is added dropwise via syringe over 20 minutes.

The reaction is maintained at -20°C and monitored by thin-layer chromatography (TLC) until

the geraniol is consumed (typically 2-4 hours).

For workup, the reaction mixture is poured into a pre-cooled solution of 10 g of tartaric acid

in 50 mL of water and stirred vigorously for 30 minutes. The layers are separated, and the

aqueous layer is extracted with dichloromethane.

The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate, filtered, and concentrated under reduced pressure.

The residue is purified by flash chromatography on silica gel to afford the chiral 2,3-

epoxygeraniol.

TADDOL Ligands for Asymmetric Transformations
DMLT is the key starting material for the synthesis of α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-

dimethanols, commonly known as TADDOLs.[8][9] These C2-symmetric diols are exceptionally

versatile chiral ligands.[10] When complexed with titanium, their derivatives (Ti-TADDOLates)

are highly effective Lewis acid catalysts for various reactions, including the asymmetric

cyclopropanation of allylic alcohols.[11]

The table below shows results for the enantioselective cyclopropanation of various allylic

alcohols using a substoichiometric amount of a Ti-TADDOLate catalyst.
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Allylic Alcohol
Substrate

Yield (%)
Enantiomeric Ratio
(er)

Reference

Cinnamyl alcohol 95 96:4 [11]

(E)-3-(2-Furyl)prop-2-

en-1-ol
92 96:4 [11]

(E)-3-(2-Thienyl)prop-

2-en-1-ol
91 96:4 [11]

(E)-3-Phenyl-2-

methylprop-2-en-1-ol
85 94:6 [11]

(E)-4-Phenylbut-2-en-

1-ol
60 83:17 [11]

Geraniol 55 67:33 [11]

The synthesis of TADDOLs involves a two-step process starting from DMLT: protection of the

diol as a ketal, followed by reaction with an excess of an aryl Grignard reagent.[12]

Protocol: Synthesis of (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-

dimethanol[12]

Ketal Protection: (+)-Dimethyl L-tartrate (89.1 g, 0.5 mol) is dissolved in acetone (900 mL)

in a 2-L flask. Boron trifluoride diethyl etherate (82.5 mL) is added dropwise at room

temperature. The reaction is stirred for 3 hours. The mixture is then poured into a saturated

sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers

are washed, dried, and concentrated. The resulting crude dimethyl 2,3-O-isopropylidene-L-

tartrate is purified by vacuum distillation.

Grignard Addition: A solution of the protected tartrate (e.g., 21.8 g, 0.1 mol) in dry

tetrahydrofuran (THF) is added dropwise to a freshly prepared solution of phenylmagnesium

bromide (approx. 0.5 mol) in THF at 0°C. The reaction is allowed to warm to room

temperature and then refluxed for 4 hours.

Workup: The reaction is cooled and carefully quenched with a saturated aqueous solution of

ammonium chloride. The mixture is extracted with ethyl acetate. The organic layers are
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combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

Purification: The crude solid is purified by recrystallization from a toluene/hexane mixture to

yield the pure TADDOL ligand as a white solid.

DMLT as a Chiral Building Block (Chiral Pool
Synthesis)
In this strategy, the carbon skeleton of DMLT, with its two pre-defined stereocenters, is directly

incorporated into the final target molecule. This "chiral pool" approach is highly efficient for

synthesizing complex, polyoxygenated natural products, as it avoids the need to set these

stereocenters later in the synthesis.[1][13]

Numerous complex natural products have been synthesized using DMLT or its esters as the

chiral starting material.

Tartrate Precursor
Target Bioactive
Molecule

Key Synthetic
Strategy

Reference

(+)-Dimethyl L-tartrate
Zaragozic Acid C

(acyclic precursor)

Lewis acid-catalyzed

aldol addition
[1]

(+)-Dimethyl L-tartrate
Polyoxamic Acid

(western fragment)

Sharpless

epoxidation, epoxide

opening

[1]

(+)-Diethyl L-tartrate (+)-Bengamide E
Lewis acid-promoted

aldol reaction
[1]

(+)-Diethyl L-tartrate Thromboxane B₂

Stereoselective

epoxidation, Claisen

rearrangement

[1]

(+)-Diethyl L-tartrate (+)-Boronolide

Weinreb amide

formation, ring-closing

metathesis

[1]
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A key example is the synthesis of the acyclic precursor to Zaragozic Acid C.[1] In this approach,

the acetonide of dimethyl L-tartrate is converted into a silylketene acetal. A highly

diastereoselective, titanium-catalyzed aldol addition of this enolate to an aldehyde fragment

constructs the core of the molecule, directly incorporating the tartrate-derived stereocenters

into the final carbon backbone as a single isomer.[1] This highlights the power of using DMLT to

unambiguously set multiple stereocenters early in a synthetic sequence.

In conclusion, (+)-Dimethyl L-tartrate is a powerful and versatile tool in asymmetric synthesis.

Its utility as a precursor for highly effective chiral ligands, such as those used in the Sharpless

epoxidation and TADDOL-mediated reactions, provides reliable access to a wide array of

enantiopure compounds. Furthermore, its role as a chiral building block offers an efficient and

economical pathway for the total synthesis of complex, biologically important molecules. The

continued application and modification of this fundamental chiral synthon underscore its

enduring importance to the fields of organic chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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